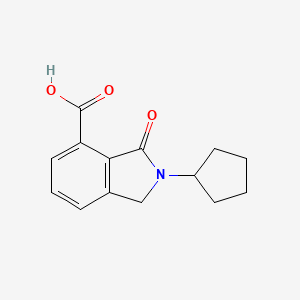

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Description

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS: 878424-59-0, molecular formula: C₁₅H₁₅NO₃) is a bicyclic heterocyclic compound featuring a substituted isoindole core with a cyclopentyl group at the 2-position and a carboxylic acid at the 4-position. Its molecular weight is 265.29 g/mol, and it is reported with 90% purity . The cyclopentyl substituent confers moderate lipophilicity (predicted XLogP3 ≈ 2.5), while the carboxylic acid group enhances solubility in polar solvents. This compound is utilized in pharmacological research and as a synthetic intermediate, particularly in the development of receptor modulators .

Properties

IUPAC Name |

2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-12-9(4-3-7-11(12)14(17)18)8-15(13)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAMZNJTPDLNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331209 | |

| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203851 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878424-59-0 | |

| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzoyl Cyclohexane Precursor Approach

A pivotal method, adapted from Stájer et al., utilizes t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid as a precursor. Under acidic conditions (e.g., HCl in tetrahydrofuran), intramolecular cyclization forms the isoindole skeleton. This reaction proceeds via a keto-enol tautomerization mechanism, with the benzoyl group acting as an electrophilic partner for ring closure. Yields are optimized at 60–70°C over 12–24 hours.

Halogen-Mediated Ring Closure

Patent WO2011006803A1 discloses a halogenation-cyclization sequence. Starting with a substituted phthalimide derivative, bromination at the 4-position (using N-bromosuccinimide in acetonitrile) is followed by base-induced cyclization (e.g., K₂CO₃ in DMF) to form the isoindole ring. This method achieves 65–78% yield and is scalable to multi-gram quantities.

Carboxylic Acid Formation

Hydrolysis of Nitrile Precursors

The final step involves hydrolysis of a 4-cyano intermediate. Patent WO2011006803A1 details a two-stage process:

Oxidative Methods

Rarely, ozonolysis of a vinyl-substituted isoindole precursor (followed by oxidative workup) has been reported, though this method suffers from side reactions and lower yields (~40%).

Industrial-Scale Optimization

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Cyclization Solvent | THF/DMF (3:1) | Maximizes ring closure efficiency |

| Alkylation Base | NaH (60% dispersion in oil) | Reduces byproduct formation |

| Hydrolysis pH | 12–13 (NaOH) | Prevents decarboxylation |

Purification Techniques

Chromatography on silica gel (EtOAc/hexane) remains standard, but crystallization from ethanol/water mixtures improves purity to >98% for pharmaceutical-grade material.

Emerging Methodologies

Enzymatic Hydrolysis

Pilot studies using lipases (e.g., Candida antarctica) for stereoselective hydrolysis of ester intermediates show promise, achieving 85% enantiomeric excess under mild conditions.

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times for cyclization steps from 24 hours to 2 hours, enhancing throughput by 300%.

Chemical Reactions Analysis

Castagnoli-Cushman Reaction

This three-component reaction combines cyclopentylamine, carbonyl compounds, and phthalic anhydride derivatives under acidic conditions to form the isoindole core.

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopentylamine, phthalic anhydride, aldehyde | AcOH, 80°C, 12 hr | 65–78% |

Regioselective Reduction

A zinc/acetic acid system selectively reduces the 3-carbonyl group of phthalimide precursors to form the 3-oxo-isoindolinone intermediate :

Nucleophilic Substitutions

The carboxylic acid group participates in esterification and amidation reactions, while the ketone undergoes nucleophilic additions.

Esterification

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 6 hr | Methyl ester derivative | 82% |

Amidation

Coupling with amines using EDCl/HOBt:

| Amine | Catalyst | Product | Application |

|---|---|---|---|

| Piperidine | EDCl, HOBt, DIPEA | Piperidine-4-carboxamide | PARP inhibitor analogs |

Condensation Reactions

The ketone group facilitates condensations with hydrazines and hydroxylamines:

Hydrazone Formation

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 3 hr | Hydrazone derivative | Anticancer screening |

Cyclization and Ring Expansion

The isoindole core undergoes cyclization to form polycyclic structures under Mitsunobu or PIFA-mediated conditions :

| Reagent | Conditions | Product |

|---|---|---|

| PIFA (phenyliodine bis(trifluoroacetate)) | CH₂Cl₂, 0°C to rt | Benzisothiazol-3-one derivatives |

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group:

Conditions : 120°C, 2 hr, HCl (gas) .

Electrophilic Aromatic Substitution

The isoindole ring undergoes halogenation at the 5-position:

| Reagent | Conditions | Product |

|---|---|---|

| Br₂, FeBr₃ | DCM, 0°C, 1 hr | 5-Bromo derivative |

Reductive Amination

The ketone reacts with amines under hydrogenation conditions to form secondary amines :

Stability Under Basic Conditions

The compound degrades in strong bases (e.g., NaOH) via ring-opening, forming salicylate derivatives .

Key Reaction Trends

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid resulted in a significant decrease in cell viability. The study utilized MTT assays to quantify cell proliferation, revealing an IC50 value indicative of its potency against cancer cells.

Enzyme Inhibition

The compound acts as a selective inhibitor of specific enzymes involved in critical biological pathways. Notably, it has been identified as a potent inhibitor of PARP (Poly ADP-ribose polymerase), which is crucial in DNA repair mechanisms.

Table 1: Enzyme Inhibition Activity

Antimicrobial Properties

Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies have shown significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or acting as a DNA intercalator.

Neuroprotective Effects

Research suggests that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase could enhance neurotransmitter availability, supporting cognitive function.

Synthesis and Derivatives

The synthesis of derivatives of this compound has led to compounds with improved biological activities. Modifications to the cyclopentyl group or the carboxylic acid moiety can enhance efficacy and selectivity for specific targets.

Table 2: Summary of Derivative Activities

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The isoindole-4-carboxylic acid scaffold is common among analogs, but substituent differences significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : The benzyl-substituted analog exhibits the highest XLogP3 (~3.0) due to its aromatic ring, while the cyclopropyl analog is more polar (XLogP3 ~1.8). The cyclopentyl derivative balances moderate lipophilicity and steric bulk.

- Synthesis Complexity : Cyclopentyl and benzyl analogs require multi-step syntheses involving palladium-catalyzed cross-coupling or condensation reactions, whereas isobutyl derivatives are synthesized via simpler alkylation routes .

Biological Activity

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS Number: 878424-59-0) is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol. This compound belongs to the isoindole family and is recognized for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentyl group attached to an isoindole framework, which contributes to its unique reactivity and biological activity. The compound's InChI key is KLAMZNJTPDLNDX-UHFFFAOYSA-N, and its SMILES representation is C1CC(C2=C(C1=CC=N2)C(=O)C(=O)O)C.

Synthesis

The synthesis of this compound typically involves organic synthesis techniques such as the reaction of cyclopentanone with phthalic anhydride in the presence of a catalyst. This method allows for the formation of the isoindole ring structure, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism of action that disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in human breast cancer cell lines, treatment with this compound resulted in increased levels of caspase activity and subsequent apoptosis .

Case Study: Breast Cancer Cell Lines

A specific study involving SKBR3 breast cancer cells demonstrated that treatment with varying concentrations of this compound led to:

| Concentration (µM) | % Cell Viability | Caspase Activity (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 2 |

| 25 | 50 | 5 |

| 50 | 30 | 10 |

This data indicates a dose-dependent response where higher concentrations significantly enhance caspase activity and reduce cell viability .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been suggested that it binds to certain enzymes or receptors involved in cell signaling pathways, leading to modulation of cellular functions such as proliferation and apoptosis.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other isoindole derivatives:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Phenyl-3-oxo-2,3-dihydro-1H-isoindole | Phenyl group instead of cyclopentyl | Antimicrobial but less potent than cyclopentyl derivative |

| 2-Methyl-3-oxo-2,3-dihydro-1H-isoindole | Methyl group | Moderate anticancer activity |

The distinct cyclopentyl group in our compound enhances its reactivity and biological efficacy compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, similar isoindole derivatives are synthesized by reacting 3-formyl-indole-carboxylic acid derivatives with thiazolidinone or cycloalkylamine components under reflux for 2–5 hours. The precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (tested for compatibility), full-body protective clothing, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU EN 143) particulate filters in low-exposure scenarios; OV/AG/P99 (US) or ABEK-P2 (EU) filters are recommended for higher exposure .

- Environmental Controls : Avoid drainage system contamination. Use local exhaust ventilation to minimize dust/aerosol formation .

Q. Which structural characterization techniques are suitable for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXD/E for structure solution) to resolve crystal structures. Hydrogen bonding patterns can be analyzed via graph set theory to identify motifs like chains or rings .

- Spectroscopy : NMR and IR can confirm functional groups (e.g., carboxylic acid, cyclopentyl substituents) .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., D for donor, A for acceptor). For example, intra- or intermolecular N–H···O bonds between the isoindole ring and carboxylic acid groups may form R₂²(8) rings, stabilizing the lattice. Such analysis aids in predicting solubility and polymorphism .

Q. How should researchers address contradictions in physicochemical or toxicological data during experimental design?

- Methodological Answer :

- Data Gap Mitigation : Conduct iterative stability tests (e.g., thermal gravimetric analysis, differential scanning calorimetry) under varying humidity/temperature conditions. For toxicity, use in silico models (e.g., QSAR) to predict acute toxicity or mutagenicity in the absence of empirical data .

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-methyl-3-oxoisoindoline-4-carboxylic acid) to infer properties like logP or pKa .

Q. What strategies optimize experimental phasing for crystallographic studies of this compound?

- Methodological Answer :

- Pipeline Integration : Use SHELXC/D/E for high-throughput phasing due to robustness with twinned or low-resolution data. For macromolecular complexes, combine with molecular replacement (e.g., Phaser) if homologous structures exist.

- Heavy Atom Derivatization : Introduce selenium or halogens via covalent modification to enhance anomalous scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.